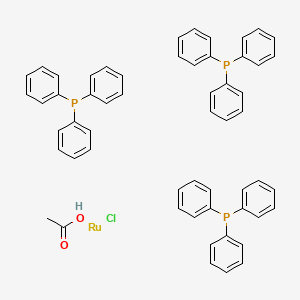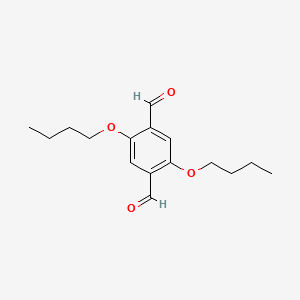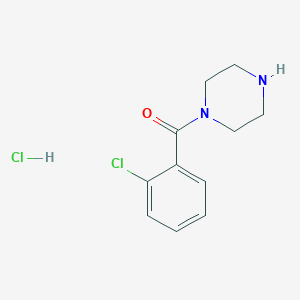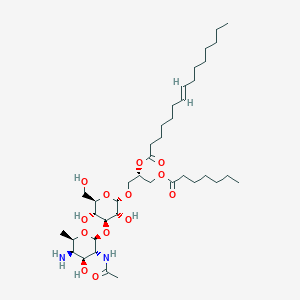
Lipoteichoic acid
Übersicht
Beschreibung
Lipoteichonsäure ist ein wichtiger Bestandteil der Zellwand grampositiver Bakterien. Sie besteht aus langen Ketten von Glycerolphosphat oder Ribitolphosphat und ist über ein Diacylglycerol an der Zellmembran verankert. Diese Verbindung spielt eine entscheidende Rolle bei der Regulation autolytischer Wandenzyme und besitzt antigenische Eigenschaften, die spezifische Immunantworten auslösen .
Wirkmechanismus
Target of Action
Lipoteichoic acid (LTA) is a major constituent of the cell wall of gram-positive bacteria . It plays an essential role in bacterial growth and resistance to antibiotics . LTA synthase (LtaS) is considered an attractive target for combating Gram-positive infections . LTA may bind to target cells non-specifically through membrane phospholipids, or specifically to CD14 and to Toll-like receptors .
Mode of Action
LTA acts as a regulator of autolytic wall enzymes (muramidases) . It has antigenic properties, being able to stimulate a specific immune response . LTA can interact with circulating antibodies and activate the complement cascade to induce a passive immune kill phenomenon . It also triggers the release from neutrophils and macrophages of reactive oxygen and nitrogen species, acid hydrolases, highly cationic proteinases, bactericidal cationic peptides, growth factors, and cytotoxic cytokines, which may act in synergy to amplify cell damage .
Biochemical Pathways
LTA is commonly composed of a hydrophilic backbone with repetitive glycerophosphate units and D-alanine or hexose substituents as well as a lipophilic glycolipid . LTA biosynthesis has been studied in several model organisms, including Staphylococcus aureus, Streptococcus pneumoniae, Bacillus subtilis, and Bacillus anthracis . This work led to several hypotheses of LTA function to support bacterial growth, cell division and separation, ion hemostasis, as well as envelope assembly and integrity .
Pharmacokinetics
It is known that lta is released from the bacterial cells mainly after bacteriolysis induced by lysozyme, cationic peptides from leucocytes, or beta-lactam antibiotics .
Result of Action
LTA shares with endotoxin (lipopolysaccharide) many of its pathogenetic properties . In animal studies, LTA has induced arthritis, nephritis, uveitis, encephalomyelitis, meningeal inflammation, and periodontal lesions, and also triggered cascades resulting in septic shock and multiorgan failure .
Action Environment
The action of LTA can be influenced by various environmental factors. For example, the release of LTA can be inhibited in vitro by non-bacteriolytic antibiotics and by polysulphates such as heparin, which probably interfere with the activation of autolysis . Furthermore, the binding of LTA to targets can be inhibited by antibodies, phospholipids, and specific antibodies to CD14 and Toll .
Biochemische Analyse
Biochemical Properties
Lipoteichoic acid interacts with various enzymes and proteins. The recent identification of key this compound synthesis proteins allowed the construction and analysis of mutant strains with defined defects in glycolipid or backbone synthesis .
Cellular Effects
This compound plays a crucial role in bacterial growth, physiology, and during developmental processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The key role of D-alanine esters for the immune response of this compound was confirmed by synthetic derivatives .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, including interactions with enzymes or cofactors . It also affects metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes interactions with any transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Die Herstellung von Lipoteichonsäure umfasst die Extraktion und Reinigung aus grampositiven Bakterienkulturen. Der Prozess beinhaltet typischerweise die folgenden Schritte:
Kultivierung: Grampositive Bakterien wie werden unter kontrollierten Bedingungen kultiviert.
Extraktion: Die Bakterienzellen werden geerntet und lysiert, um die Zellwandkomponenten freizusetzen.
Reinigung: Lipoteichonsäure wird mit Techniken wie hydrophober Interaktionschromatographie und Dialyse gereinigt
Industrielle Produktionsmethoden: Die industrielle Produktion von Lipoteichonsäure folgt ähnlichen Prinzipien, jedoch im größeren Maßstab. Der Prozess umfasst:
Fermentation: Großmaßstäbliche Fermentation grampositiver Bakterien.
Zellzerstörung: Mechanische oder enzymatische Methoden zur Lyse der Zellen.
Reinigung: Fortschrittliche chromatographische Verfahren zur Isolierung von Lipoteichonsäure.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Lipoteichonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Umfasst den Austausch einer funktionellen Gruppe gegen eine andere.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogene, Nukleophile.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von Lipoteichonsäure zur Bildung von Aldehyden oder Carbonsäuren führen .
Wissenschaftliche Forschungsanwendungen
Lipoteichonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung verwendet, um die Struktur und Funktion bakterieller Zellwände zu untersuchen.
Medizin: Erforscht als Ziel für die Entwicklung neuer Antibiotika und als immunmodulatorischer Wirkstoff.
5. Wirkmechanismus
Lipoteichonsäure übt ihre Wirkungen über verschiedene Mechanismen aus:
Modulation der Immunantwort: Bindet an den Toll-like-Rezeptor 2 (TLR2) auf Immunzellen, was zur Aktivierung des Nuclear Factor kappa B (NF-κB) und zur Produktion von Zytokinen führt.
Zellwandregulation: Wirkt als Regulator autolytischer Wandenzyme und erhält die Integrität der Zellwand.
Antibakterielles Ziel: Hemmt die Lipoteichonsäure-Synthase, unterbricht die Synthese der bakteriellen Zellwand und führt zum Zelltod.
Vergleich Mit ähnlichen Verbindungen
Lipoteichonsäure wird häufig mit anderen Zellwandkomponenten wie Teichonsäure und Lipopolysaccharid verglichen:
Teichonsäure: Ähnlich in der Struktur, aber ohne den Lipidanker, der in Lipoteichonsäure vorkommt.
Lipopolysaccharid: In gramnegativen Bakterien vorkommend, strukturell unterschiedlich, aber ebenfalls an der Aktivierung der Immunantwort beteiligt.
Ähnliche Verbindungen:
- Teichonsäure
- Lipopolysaccharid
- Lipoarabinomannan
- Lipomannan
Die einzigartige Struktur und Funktion von Lipoteichonsäure machen sie zu einer wertvollen Verbindung in verschiedenen Forschungs- und Industriebereichen.
Eigenschaften
IUPAC Name |
[(2S)-1-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3-acetamido-5-amino-4-hydroxy-6-methyloxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-heptanoyloxypropan-2-yl] (E)-pentadec-7-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H70N2O13/c1-5-7-9-11-12-13-14-15-16-17-18-20-22-31(45)52-28(24-49-30(44)21-19-10-8-6-2)25-50-39-36(48)37(34(46)29(23-42)53-39)54-38-33(41-27(4)43)35(47)32(40)26(3)51-38/h14-15,26,28-29,32-39,42,46-48H,5-13,16-25,40H2,1-4H3,(H,41,43)/b15-14+/t26-,28-,29-,32+,33-,34-,35+,36-,37+,38+,39+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANDRCFROUDETH-YLSOAJEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CCCCCCC(=O)OC(COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)C)N)O)NC(=O)C)O)COC(=O)CCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C/CCCCCC(=O)O[C@@H](CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)C)N)O)NC(=O)C)O)COC(=O)CCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H70N2O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
775.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



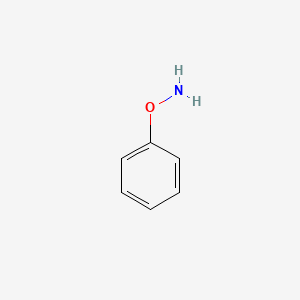
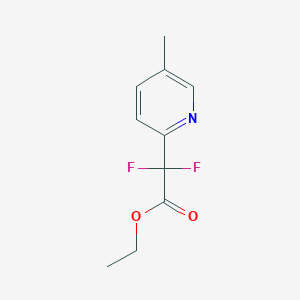

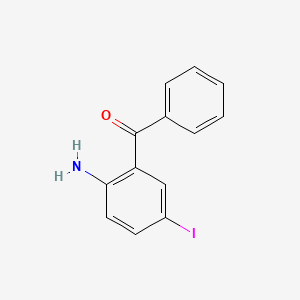
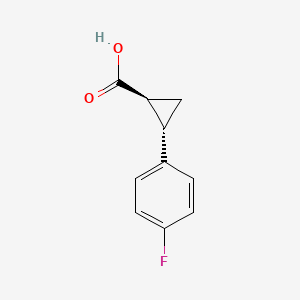
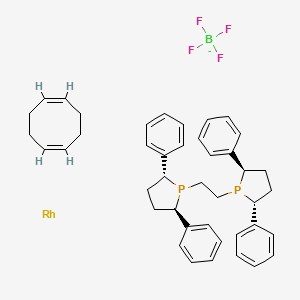
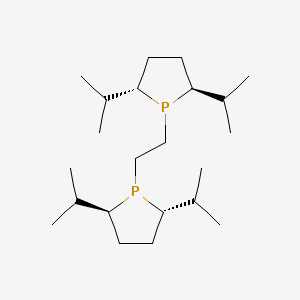
![N-[(1S)-1-Phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B3068466.png)
![(S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)[(1R)-1-phenylethyl]amine](/img/structure/B3068470.png)

